2-Chloro-4-nitropyridine-N-oxide chemical properties and structure
2-Chloro-4-nitropyridine-N-oxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Chloro-4-nitropyridine-N-oxide, a key intermediate in pharmaceutical and agrochemical research.
Chemical Properties
2-Chloro-4-nitropyridine-N-oxide is a yellow to orange crystalline solid.[1] It is characterized by its pyridine ring substituted with a chlorine atom at the second position, a nitro group at the fourth position, and an N-oxide functional group.[1] This compound is moderately soluble in polar organic solvents.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 14432-16-7 | [2],[3],[4] |
| Molecular Formula | C₅H₃ClN₂O₃ | [1],[2],[4] |
| Molecular Weight | 174.54 g/mol | [3],[4] |
| Appearance | Light orange to yellow to green powder/crystal | [1],[3] |
| Melting Point | 145.0-150.0 °C (may decompose) | [3],[5] |
| IUPAC Name | 2-chloro-4-nitro-1-oxidopyridin-1-ium | [4] |
| InChI | InChI=1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | [4] |
| SMILES | C1=C--INVALID-LINK--[O-])Cl">N+[O-] | [4] |
Chemical Structure
The structure of 2-Chloro-4-nitropyridine-N-oxide has been confirmed by crystallographic studies. The molecule is essentially planar, with the nitro group being nearly coplanar with the aromatic ring, exhibiting a twist angle of approximately 6.48°.[6][7] In the solid state, the molecules arrange in a herringbone pattern.[6][7] The presence of the electron-withdrawing nitro group and the N-oxide functionality, combined with the chlorine atom, makes the pyridine ring highly electrophilic and susceptible to nucleophilic substitution, a key feature for its utility in organic synthesis.[1]
Synthesis of 2-Chloro-4-nitropyridine-N-oxide
The compound is typically synthesized via the nitration of 2-chloropyridine-N-oxide. The following protocol is a representative example of its preparation.
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Materials:
-
2-chloropyridine-N-oxide (1058 g, 6.06 moles)
-
Concentrated sulfuric acid (1.5 L)
-
90% Nitric acid (590 ml)
-
Ice (12 L)
-
Chloroform
-
Potassium carbonate
-
2-Propanol
-
-
Procedure:
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C in a suitable reaction vessel with stirring.
-
Add 1058 grams of 2-chloropyridine-N-oxide portion-wise over a 5-hour period, maintaining the temperature between 5°C and 10°C.
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Once the addition is complete, add 590 ml of 90% nitric acid dropwise, ensuring the temperature is maintained.
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After the nitric acid addition, heat the reaction mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C. Remove the external heat source.
-
Allow the mixture to cool naturally. The temperature should fall from 115°C to 100°C over about one hour. Maintain the temperature at 100°C for an additional four hours using an external heat source.
-
Cool the reaction mixture and then carefully pour it into 12 liters of ice.
-
Collect the resulting solid product by filtration.
-
Wash the solid by suspending it in three separate one-liter portions of water.
-
Dry the solid to yield the primary crop of 2-chloro-4-nitropyridine-N-oxide (approx. 715 grams).
-
Combine the mother liquor and washes and extract with four one-liter portions of chloroform.
-
Dry the combined chloroform extracts with potassium carbonate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a residual solid.
-
Triturate the solid with 65 ml of 2-propanol to yield an additional crop of the product (approx. 94.2 grams).
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Caption: Workflow for the synthesis of 2-Chloro-4-nitropyridine-N-oxide.
Chemical Reactivity and Applications
2-Chloro-4-nitropyridine-N-oxide is a versatile intermediate, primarily used in the synthesis of pharmaceuticals and agrochemicals.[5] Its reactivity is dominated by the electrophilic nature of the pyridine ring. It serves as a precursor for various derivatives, including (thio)barbituric acids for treating non-alcoholic fatty liver disease and potent MET Kinase inhibitors.[8]
A common reaction is the deoxygenation of the N-oxide group to yield 2-chloro-4-nitropyridine. This transformation is crucial for accessing a different class of substituted pyridines.
-
Materials:
-
2-Chloro-4-nitropyridine-N-oxide (1.70 g, 9.74 mmol)
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Anhydrous chloroform (25 mL)
-
Phosphorus trichloride (PCl₃) (4.2 mL, 48.7 mmol)
-
Ice water
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1.70 g of 2-chloro-4-nitropyridine-N-oxide in 25 mL of anhydrous chloroform at room temperature.
-
Slowly add 4.2 mL of phosphorus trichloride to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction solution into ice water.
-
Basify the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous phase twice with chloroform.
-
Combine the organic phases and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the organic phase under vacuum to yield 2-chloro-4-nitropyridine as a solid (approx. 1.2 g, 78% yield).
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Caption: Deoxygenation of 2-Chloro-4-nitropyridine-N-oxide.
Safety and Handling
2-Chloro-4-nitropyridine-N-oxide is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[3][9] It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][10]
| Hazard Class | Statement |
| GHS Pictogram | Danger |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] P302 + P352: IF ON SKIN: Wash with plenty of water.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[9] Proper disposal of waste material is required.[3]
References
- 1. CAS 14432-16-7: 2-Chloro-4-nitropyridine-N-oxide [cymitquimica.com]
- 2. CAS 14432-16-7 | 2-chloro-4-nitropyridine-n-oxide - Synblock [synblock.com]
- 3. 2-Chloro-4-nitropyridine N-Oxide | 14432-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-Chloro-4-nitropyridine 1-oxide | C5H3ClN2O3 | CID 84433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-4-nitropyridine | 23056-36-2 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Chloro-4-nitropyridine 1-oxide(14432-16-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. echemi.com [echemi.com]
